molecular formula C14H19NO2 B15168467 Phenyl 4-ethylpiperidine-1-carboxylate CAS No. 651053-80-4

Phenyl 4-ethylpiperidine-1-carboxylate

Cat. No.: B15168467
CAS No.: 651053-80-4
M. Wt: 233.31 g/mol
InChI Key: OCOABNJDRGLSTD-UHFFFAOYSA-N
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Description

Phenyl 4-ethylpiperidine-1-carboxylate, also known as ethyl 4-phenylpiperidine-1-carboxylate, is a chemical compound with the molecular formula C14H19NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-ethylpiperidine-1-carboxylate typically involves the esterification of 4-phenylpiperidine-1-carboxylic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods may also employ alternative catalysts and solvents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl 4-ethylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 4-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Phenyl 4-ethylpiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    Ethyl 4-phenylpiperidine-4-carboxylate: Similar structure but different substitution pattern.

    4-Phenylpiperidine-1-carboxylic acid: Lacks the ethyl ester group.

    4-Phenylpiperidine-1-methanol: Resulting from the reduction of the ester group.

This compound is unique due to its specific ester functional group, which imparts distinct chemical and biological properties .

Properties

CAS No.

651053-80-4

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

phenyl 4-ethylpiperidine-1-carboxylate

InChI

InChI=1S/C14H19NO2/c1-2-12-8-10-15(11-9-12)14(16)17-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3

InChI Key

OCOABNJDRGLSTD-UHFFFAOYSA-N

Canonical SMILES

CCC1CCN(CC1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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